2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2F3N3OS/c19-11-4-5-12(13(20)7-11)15-25-26-16(27-15)14-8-28-17(24-14)9-2-1-3-10(6-9)18(21,22)23/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZPHEQMPHLAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,4-dichlorobenzoyl chloride and 3-(trifluoromethyl)phenylthiosemicarbazide can lead to the formation of the desired oxadiazole ring through cyclization and subsequent oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogues with Dichlorophenyl-Oxadiazole Motifs
Key Observations :
- Biological Activity : Adamantyl-thiazole derivatives (e.g., 6g) exhibit antiproliferative activity, suggesting that the thiazole moiety in the target compound may enhance interactions with cellular targets .
Analogues with Thiazole/Isoxazole Heterocycles
Table 2: Heterocyclic Variants
Key Observations :
- Heterocycle Impact : Replacing thiazole with isoxazole () or triazole () alters electron distribution and hydrogen-bonding capacity, which may affect solubility and target binding.
Analogues with Trifluoromethylphenyl Groups
Table 3: Trifluoromethylphenyl Derivatives
Key Observations :
- Bioactivity : Trifluoromethyl groups enhance metabolic stability and membrane permeability, as seen in compound D’s toxicity profile . This suggests the target compound’s trifluoromethylphenyl-thiazole group may similarly improve pharmacokinetics.
Biological Activity
The compound 2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a complex structure that includes oxadiazole and thiazole rings. The presence of dichlorophenyl and trifluoromethyl groups contributes to its unique chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of 2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have been reported to show activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that oxadiazole derivatives had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like amoxicillin and ciprofloxacin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacteria Targeted |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| Compound C | 5 | Pseudomonas aeruginosa |
2. Anticancer Potential
The anticancer properties of oxadiazole derivatives have been explored in various studies. For example, a derivative similar to our compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .
Case Study: Anticancer Activity
In a recent study published in a pharmacology journal, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity. The compound demonstrated significant growth inhibition in MCF-7 cells with an IC50 value of 6.2 µM .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) . Additionally, its antibacterial activity may be attributed to disruption of bacterial cell wall synthesis.
Q & A
Q. Critical conditions :
- Temperature control (±5°C) to avoid side reactions.
- Anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
A combination of techniques ensures structural validation and purity assessment:
Basic: What are the common biological targets or assays for evaluating oxadiazole-thiazole hybrids?
Answer:
These compounds are screened for:
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to assess IC₅₀ values .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with EC₅₀ calculations .
- Receptor binding : Radioligand displacement studies (e.g., GABAₐ or serotonin receptors) .
Q. Key considerations :
- Use positive controls (e.g., doxorubicin for cytotoxicity).
- Validate assays with triplicate runs and statistical analysis (p < 0.05) .
Advanced: How can researchers optimize regioselectivity in cyclocondensation steps?
Answer:
Regioselectivity challenges arise during oxadiazole and thiazole ring formation. Strategies include:
- Catalyst modulation : Using Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions .
- Computational guidance : Density Functional Theory (DFT) to predict transition-state energies and favored pathways .
Example :
In thiazole synthesis, replacing DMF with THF increased regioselectivity from 65% to 82% for the 4-position substitution .
Advanced: What computational strategies predict reactivity or stability of intermediates?
Answer:
- Reaction path search : Quantum mechanical calculations (e.g., Gaussian 16) map potential energy surfaces to identify low-barrier pathways .
- Molecular dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., water vs. toluene) .
- Docking studies : Predict binding affinities of intermediates to biological targets (AutoDock Vina) .
Case study :
ICReDD’s workflow combines DFT-based reaction screening with machine learning to prioritize synthetic routes, reducing trial-and-error experimentation by 40% .
Advanced: How should discrepancies in biological activity data be analyzed?
Answer:
Contradictions may stem from:
- Assay variability : Normalize data using Z-score or standardized protocols (e.g., CLSI guidelines) .
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing CF₃ vs. Cl) via SAR tables:
| Substituent | Activity (IC₅₀, μM) | Source |
|---|---|---|
| 2,4-Dichlorophenyl | 0.45 ± 0.02 | |
| 4-Trifluoromethylphenyl | 1.20 ± 0.15 |
- Meta-analysis : Use tools like RevMan to pool data across studies and identify outliers .
Advanced: What techniques resolve conflicting NMR or crystallographic data?
Answer:
- Dynamic NMR : Variable-temperature studies to detect tautomerism or conformational exchange .
- High-resolution MS : Confirm molecular formula (e.g., ≤2 ppm mass error) to rule out impurities .
- Twinned crystal refinement : For ambiguous X-ray data, apply SHELXL twin refinement to improve R-factors .
Example :
In a study of a related oxadiazole, twinning resolved a 0.05 Å discrepancy in bond lengths, confirming the correct tautomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
